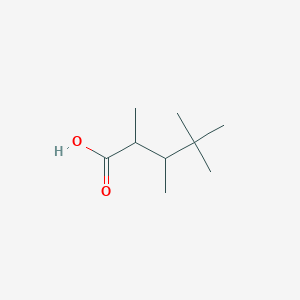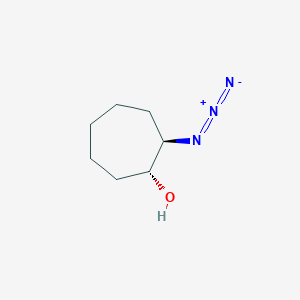
4-(4-Ethoxyphenoxy)aniline hydrochloride
Overview
Description
4-(4-Ethoxyphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C({14})H({16})ClNO(_{2}). It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an aniline moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxy)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyphenol and 4-nitrochlorobenzene.
Etherification: 4-ethoxyphenol undergoes etherification with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate, resulting in the formation of 4-(4-ethoxyphenoxy)nitrobenzene.
Reduction: The nitro group in 4-(4-ethoxyphenoxy)nitrobenzene is then reduced to an amine group using a reducing agent like iron powder and hydrochloric acid, yielding 4-(4-ethoxyphenoxy)aniline.
Formation of Hydrochloride Salt: Finally, 4-(4-ethoxyphenoxy)aniline is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the etherification and reduction steps.
Purification: Employing techniques such as recrystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced under specific conditions to modify the aniline group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(4-Ethoxyphenoxy)aniline hydrochloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Ethoxyphenoxy)aniline hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or proteins, potentially inhibiting their activity.
Pathways: Modulation of biochemical pathways, affecting cellular processes such as signal transduction or metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenoxy)aniline hydrochloride
- 4-(4-Propoxyphenoxy)aniline hydrochloride
- 4-(4-Butoxyphenoxy)aniline hydrochloride
Uniqueness
4-(4-Ethoxyphenoxy)aniline hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13;/h3-10H,2,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIGNYAEASJHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one](/img/structure/B3385916.png)
![4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3385921.png)

![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)
![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)




![3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid](/img/structure/B3385977.png)

